

In-Depth Technical Guide to Paclitaxel-d5 (CAS Number: 1129540-33-5)

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Paclitaxel-d5**, a deuterated analog of the widely used anti-cancer drug, Paclitaxel. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, analytical methodologies, and applications in research.

Core Compound Information

Paclitaxel-d5 is a stable isotope-labeled version of Paclitaxel, where five hydrogen atoms on the benzoyl group have been replaced with deuterium. This isotopic labeling makes it an invaluable tool in various research applications, particularly in pharmacokinetic and metabolism studies, where it serves as an internal standard for the accurate quantification of Paclitaxel in biological matrices.

Physicochemical Properties

The fundamental properties of **Paclitaxel-d5** are summarized in the table below, providing a quick reference for laboratory use.



Property	Value
CAS Number	1129540-33-5
Molecular Formula	C47H46D5NO14
Molecular Weight	858.94 g/mol
Appearance	White to Off-White Solid
Purity	≥98%
Isotopic Enrichment	≥99% deuterated forms (d1-d5)
Solubility	Slightly soluble in chloroform and methanol
Storage Conditions	-20°C

Mechanism of Action of the Parent Compound (Paclitaxel)

Understanding the mechanism of action of the parent compound, Paclitaxel, is crucial for designing experiments with its deuterated analog. Paclitaxel is a potent anti-mitotic agent that functions by stabilizing microtubules, which are essential components of the cell's cytoskeleton. [1][2]

Key aspects of Paclitaxel's mechanism of action include:

- Microtubule Stabilization: Paclitaxel binds to the β-tubulin subunit of microtubules, promoting their assembly from tubulin dimers and preventing their depolymerization. This leads to the formation of abnormally stable and non-functional microtubules.[1][2]
- Mitotic Arrest: The disruption of normal microtubule dynamics interferes with the formation of the mitotic spindle during cell division, causing the cell cycle to arrest in the G2/M phase.[1]
- Induction of Apoptosis: Prolonged mitotic arrest triggers programmed cell death (apoptosis), which is the primary mechanism by which Paclitaxel exerts its cytotoxic effects against cancer cells.[1]



Experimental Protocols

The primary application of **Paclitaxel-d5** is as an internal standard in quantitative bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS). Below are detailed protocols for its use in such applications.

Quantification of Paclitaxel in Biological Matrices using LC-MS/MS with Paclitaxel-d5 as an Internal Standard

This protocol provides a general framework for the quantification of Paclitaxel in plasma or cell culture media. Optimization of specific parameters may be required depending on the instrumentation and matrix used.

2.1.1. Materials and Reagents

- Paclitaxel analytical standard
- Paclitaxel-d5 (internal standard)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Formic acid (LC-MS grade)
- Ultrapure water
- Biological matrix (e.g., human plasma, cell culture medium)
- Solid-phase extraction (SPE) cartridges (e.g., C18) or protein precipitation reagents (e.g., cold acetonitrile)

2.1.2. Sample Preparation

- Protein Precipitation:
 - \circ To 100 μ L of plasma or cell culture medium, add 20 μ L of **Paclitaxel-d5** internal standard solution (concentration to be optimized).



- Add 300 μL of cold acetonitrile to precipitate proteins.
- Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 μL of the mobile phase.
- Solid-Phase Extraction (SPE):
 - Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
 - To 100 μL of plasma or cell culture medium, add 20 μL of Paclitaxel-d5 internal standard solution.
 - Load the sample onto the conditioned SPE cartridge.
 - Wash the cartridge with 1 mL of 5% methanol in water.
 - Elute Paclitaxel and Paclitaxel-d5 with 1 mL of acetonitrile.
 - \circ Evaporate the eluate to dryness and reconstitute in 100 μ L of the mobile phase.

2.1.3. LC-MS/MS Conditions



Parameter	Recommended Conditions
LC Column	C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A	0.1% Formic acid in water
Mobile Phase B	0.1% Formic acid in acetonitrile
Gradient	Start with 30% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
Flow Rate	0.3 mL/min
Injection Volume	5 μL
Ionization Mode	Electrospray Ionization (ESI), Positive
MRM Transitions	Paclitaxel: m/z 854.4 → 286.2Paclitaxel-d5: m/z 859.4 → 291.2

2.1.4. Data Analysis

Quantification is achieved by calculating the peak area ratio of the analyte (Paclitaxel) to the internal standard (**Paclitaxel-d5**) and comparing it to a calibration curve prepared with known concentrations of Paclitaxel and a fixed concentration of **Paclitaxel-d5**.

Cellular Uptake and Efflux Assay using Paclitaxel-d5

This protocol outlines a method to study the uptake and efflux of Paclitaxel in cancer cells, leveraging the distinct mass of **Paclitaxel-d5** for accurate quantification.

2.2.1. Cell Culture and Treatment

- Seed cancer cells (e.g., A549, HeLa) in 6-well plates and allow them to adhere overnight.
- For uptake studies, treat the cells with a known concentration of **Paclitaxel-d5** for various time points (e.g., 0, 15, 30, 60, 120 minutes).



For efflux studies, first preload the cells with Paclitaxel-d5 for a defined period (e.g., 2 hours). Then, wash the cells with ice-cold PBS and incubate with fresh, drug-free medium for different time points to monitor the efflux of the compound.

2.2.2. Sample Collection and Preparation

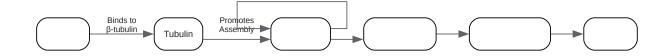
- At each time point, wash the cells twice with ice-cold PBS to remove extracellular drug.
- Lyse the cells with a suitable lysis buffer (e.g., RIPA buffer).
- Collect the cell lysate and determine the protein concentration using a BCA assay.
- Perform protein precipitation on the cell lysate as described in section 2.1.2, adding a known amount of a suitable internal standard (e.g., a different deuterated analog if available, or a structurally similar compound like docetaxel).

2.2.3. LC-MS/MS Analysis and Data Interpretation

- Analyze the samples using the LC-MS/MS method described in section 2.1.3.
- Quantify the intracellular concentration of **Paclitaxel-d5** at each time point.
- Normalize the intracellular drug concentration to the total protein concentration of the cell lysate.
- Plot the intracellular concentration of Paclitaxel-d5 over time to determine the kinetics of uptake and efflux.

Visualizations

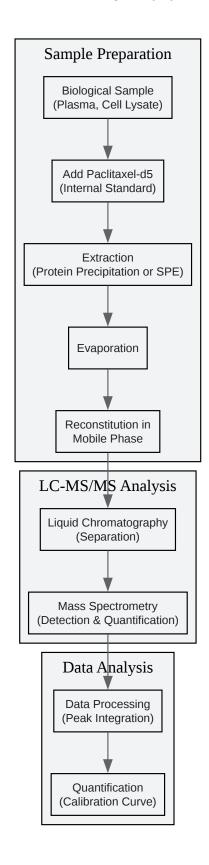
The following diagrams illustrate key concepts and workflows related to Paclitaxel and the use of **Paclitaxel-d5**.





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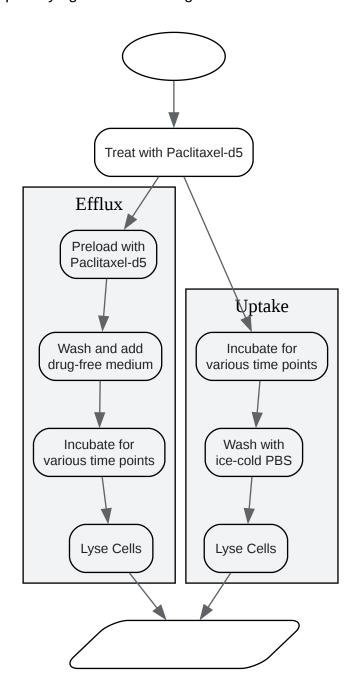
Caption: Paclitaxel's mechanism of action leading to apoptosis.





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Caption: Workflow for quantifying Paclitaxel using Paclitaxel-d5.



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Caption: Experimental workflow for cellular uptake and efflux studies.



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References

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- To cite this document: BenchChem. [In-Depth Technical Guide to Paclitaxel-d5 (CAS Number: 1129540-33-5)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b016692#paclitaxel-d5-cas-number-1129540-33-5]

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